6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
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Overview
Description
6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties .
Preparation Methods
The synthesis of 6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the reaction of 3-chloro-4-ethoxyaniline with 2-bromo-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound also promotes ferroptosis, a type of programmed cell death, by increasing reactive oxygen species (ROS) levels and reducing glutathione (GSH) content .
Comparison with Similar Compounds
6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid can be compared with other similar compounds such as:
Benzimidazole derivatives: These compounds also exhibit anti-inflammatory and antimicrobial properties but differ in their core structure.
Thiazole derivatives: Similar to the compound , thiazole derivatives have diverse biological activities, including antioxidant and anticancer properties.
Indole derivatives: Indole-based compounds are known for their wide range of biological activities, including antiviral and anti-inflammatory effects.
The uniqueness of this compound lies in its combined imidazole and thiazole rings, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H13ClN2O3S |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
6-(3-chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O3S/c1-3-21-12-5-4-9(6-10(12)16)11-7-18-8(2)13(14(19)20)22-15(18)17-11/h4-7H,3H2,1-2H3,(H,19,20) |
InChI Key |
HOHHUGYPSIGWLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C)Cl |
Origin of Product |
United States |
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